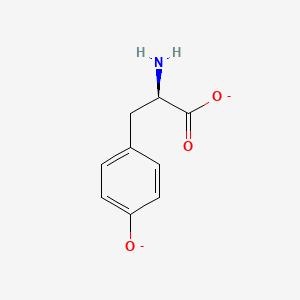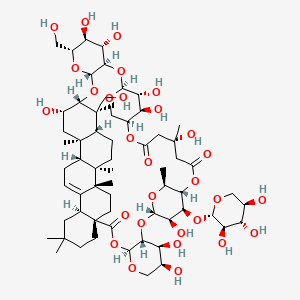
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is a synthetic peptide substrate extensively used in enzymatic assays. This compound is particularly valuable in measuring the activity of proteases, especially those involved in blood coagulation and fibrinolysis. Its intricate structure and diverse functionalities make it an invaluable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final step involves the deprotection of the Cbz groups to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: Involving the methoxy group, which can be oxidized to form corresponding quinones.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in the formation of quinones and other oxidized derivatives.
Substitution: Leads to the formation of deprotected peptides and other substituted products.
Scientific Research Applications
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is widely used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In the investigation of protein-protein interactions and enzyme kinetics.
Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases involved in diseases like cancer and thrombosis.
Industry: In the production of peptide-based drugs and biochemical reagents.
Mechanism of Action
The compound exerts its effects by serving as a substrate for proteases. Upon enzymatic cleavage, it releases a fluorescent or chromogenic product, which can be quantitatively measured. This allows researchers to determine the activity of specific proteases and study their inhibition or activation under various conditions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 7-amino-4-methylcoumarin (Z-AARR-AMC): Another peptide substrate used in similar assays.
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-nitroanilide (Z-AARR-pNA): Used for colorimetric detection of protease activity.
Uniqueness
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is unique due to its specific structure, which allows for the release of a 4-methoxy-2-naphthylamide moiety upon cleavage. This provides a distinct advantage in assays requiring high sensitivity and specificity.
Properties
CAS No. |
56674-16-9 |
|---|---|
Molecular Formula |
C34H46N10O6 |
Molecular Weight |
690.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-30(46)26(14-8-16-39-32(35)36)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27,42H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,43,45)(H4,35,36,39)(H4,37,38,40)(H,44,46,47)/t21-,26-,27-/m0/s1 |
InChI Key |
DBYOPBQTYFSYLS-PUUVEUEGSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
56674-16-9 |
Synonyms |
Cbz-Ala-Arg-Arg-MNA N-benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide Z-Ala-Arg-Arg-4-MNA Z-ARR-MNA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)

![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)
![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)


![[(1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1233717.png)

